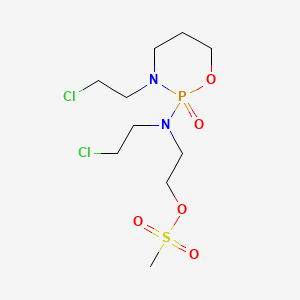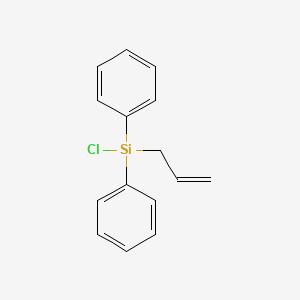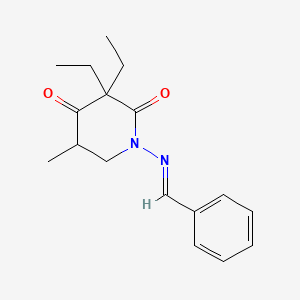![molecular formula C8H12O4 B14669152 Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate CAS No. 51175-75-8](/img/structure/B14669152.png)
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by a cyclopropane ring substituted with a methyl ester and an acetyloxy group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate typically involves the esterification of 1-[(acetyloxy)methyl]cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1-[(Hydroxymethyl)cyclopropanecarboxylic acid and methanol.
Reduction: 1-[(Hydroxymethyl)cyclopropanemethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the release of acetic acid and the corresponding alcohol. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog used in plant biology as an ethylene agonist.
Methyl 1-cyclopentene-1-carboxylate: Used in the synthesis of complex organic molecules.
Methyl 1-cyclohexene-1-carboxylate: Another cyclopropane derivative with different reactivity.
Uniqueness
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring with both an ester and an acetyloxy group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
51175-75-8 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl 1-(acetyloxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-6(9)12-5-8(3-4-8)7(10)11-2/h3-5H2,1-2H3 |
Clave InChI |
WVABSEUXHHLNHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1(CC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)





![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
